molecular formula C11H14O3 B1234902 Nectriapyrone CAS No. 57685-79-7

Nectriapyrone

Cat. No. B1234902
CAS RN: 57685-79-7
M. Wt: 194.23 g/mol
InChI Key: NRLCQITWKJENAT-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nectriapyrone is a member of the class of nectriapyrones that is pyran-2-one which is substituted at positions 3, 4, and 6 by methyl, methoxy, and but-2-en-2-yl groups, respectively in which the butenyl substituent has E configuration. A fungal metabolite that has been induced in the rice blast fungus Pyricularia oryzae by overexpression of a polyketide synthase gene (NEC1) and an O-methyltransferase gene (NEC2). It has a role as a fungal metabolite. It derives from a desmethylthis compound.

Scientific Research Applications

Biosynthesis and Production

  • Nectriapyrones, secondary metabolites produced by symbiotic fungi, have been studied for their biosynthesis, particularly in the rice blast fungus Pyricularia oryzae. Disruption of the two-component signal transduction system in this fungus, specifically by targeting genes OSM1 and PoYPD1, enhances the production of nectriapyrone and its analogues. These findings contribute to understanding the regulation of secondary metabolite production in fungi (Motoyama et al., 2019).

Structure and Synthesis

  • The structural elucidation of nectriapyrones has been a focus, with studies isolating new monoterpenoid α-pyrones from marine-derived fungi and determining their structures using advanced spectroscopic methods. This contributes to the chemical understanding and potential synthetic applications of these compounds (Gong et al., 2015).

Pharmaceutical Potential

  • This compound has been evaluated for its pharmaceutical potential. It has shown inhibitory action on butyrylcholinesterase (BuChE), suggesting its potential use in the treatment of Alzheimer’s disease. This highlights the importance of exploring natural products for their potential therapeutic benefits (Santos et al., 2021).

Phytotoxicity

  • Research on this compound has also extended to its phytotoxic properties. Studies have shown that this compound produced by certain fungal strains exhibits modulated phytotoxic activity, which is crucial for understanding plant-fungal interactions and could have implications for agricultural sciences (Evidente et al., 2011).

Antimicrobial Activity

  • This compound has been isolated from various fungi and tested for its antimicrobial activities. This research is pivotal for discovering new antimicrobial agents and understanding the role of fungal secondary metabolites in ecological interactions (Ariefta et al., 2018).

properties

CAS RN

57685-79-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

6-[(E)-but-2-en-2-yl]-4-methoxy-3-methylpyran-2-one

InChI

InChI=1S/C11H14O3/c1-5-7(2)9-6-10(13-4)8(3)11(12)14-9/h5-6H,1-4H3/b7-5+

InChI Key

NRLCQITWKJENAT-FNORWQNLSA-N

Isomeric SMILES

C/C=C(\C)/C1=CC(=C(C(=O)O1)C)OC

SMILES

CC=C(C)C1=CC(=C(C(=O)O1)C)OC

Canonical SMILES

CC=C(C)C1=CC(=C(C(=O)O1)C)OC

Other CAS RN

57685-79-7

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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